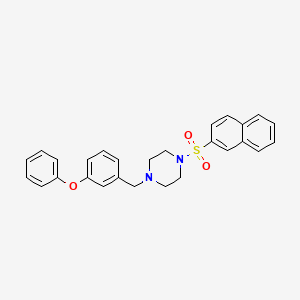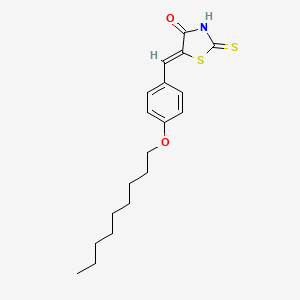![molecular formula C16H18N4O4S B10883784 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N’-[(4-methoxyphenyl)acetyl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with hydroxy and methyl groups, a sulfanyl linkage, and an acetohydrazide moiety connected to a methoxyphenyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N’-[(4-methoxyphenyl)acetyl]acetohydrazide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution, where a thiol reacts with a halogenated pyrimidine derivative.
Acetohydrazide Formation: The acetohydrazide moiety is formed by reacting hydrazine with an ester or acyl chloride.
Final Coupling: The final step involves coupling the pyrimidine derivative with the acetohydrazide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group on the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The acetohydrazide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, this compound might be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the pyrimidine ring and the acetohydrazide moiety suggests it might interact with biological targets effectively.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism by which 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N’-[(4-methoxyphenyl)acetyl]acetohydrazide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group could form covalent bonds with thiol groups in proteins, while the pyrimidine ring might engage in hydrogen bonding or π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the sulfanyl and acetohydrazide groups.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the pyrimidine and acetohydrazide moieties.
Acetohydrazide: Contains the hydrazide group but lacks the pyrimidine and methoxyphenyl groups.
Uniqueness
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N’-[(4-methoxyphenyl)acetyl]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a pyrimidine ring and an acetohydrazide moiety in a single molecule is relatively rare, making it a valuable compound for diverse applications.
属性
分子式 |
C16H18N4O4S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-N'-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C16H18N4O4S/c1-10-7-13(21)18-16(17-10)25-9-15(23)20-19-14(22)8-11-3-5-12(24-2)6-4-11/h3-7H,8-9H2,1-2H3,(H,19,22)(H,20,23)(H,17,18,21) |
InChI 键 |
MUXXKNIMUSIRNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NNC(=O)CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10883709.png)

![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883714.png)


![(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10883727.png)
![4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate](/img/structure/B10883728.png)

![3-(4-Fluoro-phenyl)-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10883743.png)


![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide](/img/structure/B10883770.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B10883779.png)
